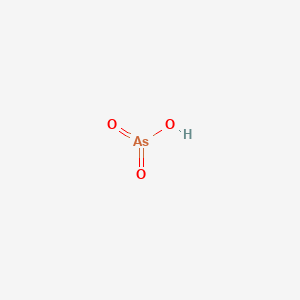![molecular formula C11H16N2O5S B241093 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one](/img/structure/B241093.png)
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one, also known as DMSO, is a highly polar and water-soluble organic compound. DMSO is widely used in scientific research for its unique properties, including its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds.
Mecanismo De Acción
The mechanism of action of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is not fully understood. It is believed that 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one interacts with cellular membranes, altering their fluidity and permeability. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to activate certain enzymes and inhibit others. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to scavenge free radicals and protect cells from oxidative stress.
Efectos Bioquímicos Y Fisiológicos
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties and to inhibit the production of pro-inflammatory cytokines. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has also been shown to have analgesic properties and to reduce pain in animal models. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has been shown to have antioxidant properties and to protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has several advantages for lab experiments. It is a highly polar and water-soluble solvent, making it useful for dissolving a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also a cryoprotectant, making it useful for cell preservation. However, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has some limitations. It can be toxic to cells at high concentrations and can interfere with certain assays. Additionally, 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one has a distinct odor that can be unpleasant for researchers working with it.
Direcciones Futuras
For the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one in scientific research include the development of new formulations for drug delivery, the use of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a tool for studying cellular signaling pathways, and the potential of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one as a therapeutic agent for a variety of diseases.
Métodos De Síntesis
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be synthesized by reacting dimethyl sulfide with chlorosulfonyl isocyanate in the presence of a base such as triethylamine. The resulting product is then purified through distillation or recrystallization. The purity of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one can be determined through various analytical techniques such as gas chromatography and infrared spectroscopy.
Aplicaciones Científicas De Investigación
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is widely used in scientific research for its ability to penetrate biological membranes and its ability to dissolve a wide range of organic and inorganic compounds. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is used as a solvent for a variety of compounds, including proteins, nucleic acids, and small molecules. 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one is also used as a cryoprotectant for cell preservation and as a co-solvent in drug development.
Propiedades
Nombre del producto |
4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
|---|---|
Fórmula molecular |
C11H16N2O5S |
Peso molecular |
288.32 g/mol |
Nombre IUPAC |
4-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-3,3-dimethylmorpholin-2-one |
InChI |
InChI=1S/C11H16N2O5S/c1-7-9(8(2)18-12-7)19(15,16)13-5-6-17-10(14)11(13,3)4/h5-6H2,1-4H3 |
Clave InChI |
ZFAHQPUYBICBEE-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
SMILES canónico |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCOC(=O)C2(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)

![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![2-(2,2-dimethylpropanoyl)-3,6,7,11b-tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4-one](/img/structure/B241031.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(4-ethylphenyl)sulfonyl]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241038.png)
![4-(2-{1-[(3,5-Dimethylphenoxy)acetyl]-2-piperidinyl}ethyl)morpholine](/img/structure/B241040.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)



![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-{[2-(2-chlorophenyl)-6,7-dimethyl-4-oxo-4H-chromen-3-yl]oxy}propanoic acid](/img/structure/B241060.png)
